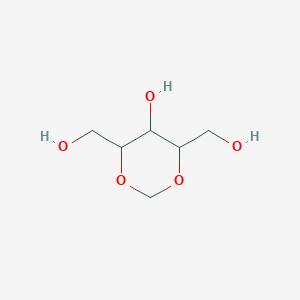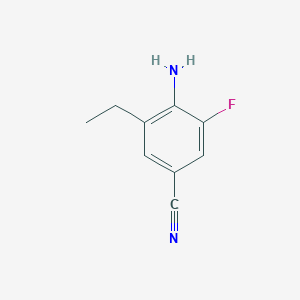
2-Amino-6-(4-bromoanilino)pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidinol,2-amino-6-(p-bromoanilino)-(7ci) is a synthetic organic compound that belongs to the class of pyrimidinols Pyrimidinols are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinol,2-amino-6-(p-bromoanilino)-(7ci) typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with urea or thiourea under acidic or basic conditions.
Introduction of the Amino Group: Amination reactions can be used to introduce the amino group at the 2-position of the pyrimidine ring.
Bromoanilino Substitution: The bromoanilino group can be introduced through nucleophilic aromatic substitution reactions, where a brominated aniline derivative reacts with the pyrimidine intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or hydroxyl groups, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions could target the bromoanilino group, potentially converting it to an aniline derivative.
Substitution: The bromoanilino group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could result in various substituted pyrimidinols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Pyrimidinol,2-amino-6-(p-bromoanilino)-(7ci) would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The presence of the bromoanilino group might enhance binding affinity to certain molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Pyrimidinol,2-amino-6-(p-chloroanilino): Similar structure but with a chlorine atom instead of bromine.
4-Pyrimidinol,2-amino-6-(p-fluoroanilino): Similar structure but with a fluorine atom instead of bromine.
4-Pyrimidinol,2-amino-6-(p-iodoanilino): Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 4-Pyrimidinol,2-amino-6-(p-bromoanilino)-(7ci) lies in the presence of the bromoanilino group, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different interactions with biological targets and reagents.
Propriétés
Numéro CAS |
90772-37-5 |
|---|---|
Formule moléculaire |
C10H9BrN4O |
Poids moléculaire |
281.11 g/mol |
Nom IUPAC |
2-amino-4-(4-bromoanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H9BrN4O/c11-6-1-3-7(4-2-6)13-8-5-9(16)15-10(12)14-8/h1-5H,(H4,12,13,14,15,16) |
Clé InChI |
RZDQFGIFYOVCNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=CC(=O)NC(=N2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Tetrakis[(2-chloroethyl)sulfanyl]ethene](/img/structure/B14000610.png)


![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)




